4-Methylpyrrolidine-3-carbonitrile
Description
4-Methylpyrrolidine-3-carbonitrile (CAS 922492-75-9) is a pyrrolidine derivative featuring a nitrile group at the 3-position and a methyl substituent at the 4-position of the saturated five-membered ring . Its structure combines the flexibility of a pyrrolidine backbone with the reactivity of a nitrile group, making it a versatile intermediate in organic synthesis and pharmaceutical research. The compound’s saturated ring system distinguishes it from aromatic heterocycles, influencing its solubility, stability, and reactivity in nucleophilic or catalytic reactions.
Properties
IUPAC Name |
4-methylpyrrolidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-5-3-8-4-6(5)2-7/h5-6,8H,3-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLYMJRBDODQQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735768 | |
| Record name | 4-Methylpyrrolidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
922492-75-9 | |
| Record name | 4-Methylpyrrolidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpyrrolidine-3-carbonitrile typically involves the cyclization of appropriate precursors. One classical method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity . Another approach involves the reaction of 3-cyanopyrrolidine with methylating agents under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound often utilize scalable synthetic routes that ensure high yield and purity. These methods may involve the use of microwave-assisted organic synthesis (MAOS) to enhance synthetic efficiency and support green chemistry principles .
Chemical Reactions Analysis
Types of Reactions: 4-Methylpyrrolidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
4-Methylpyrrolidine-3-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methylpyrrolidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor ligand, modulating biological processes by binding to active sites or allosteric sites on proteins . Molecular docking studies have shown that the compound can interact with proteins such as Akt, influencing signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
3-Cyano-3-methylpyrrolidine hydrochloride (CAS 1205750-61-3)
- Structural Differences : The methyl group is at the 3-position instead of the 4-position, and the compound exists as a hydrochloride salt.
- Reactivity : The protonated nitrogen enhances solubility in polar solvents but reduces nucleophilicity compared to the free base form of 4-methylpyrrolidine-3-carbonitrile.
- Applications : Used in medicinal chemistry for salt formation to improve bioavailability .
1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile
- Structural Differences : A fused aromatic system combining pyrrolidine and pyridine rings.
- Electronic Properties : Increased aromaticity enhances stability but reduces flexibility. The nitrile group participates in conjugation with the pyridine ring, altering its reactivity in electrophilic substitutions.
- Applications : Explored in optoelectronics and as a ligand in catalysis due to its planar structure .
4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile (Compound 3 in )
- Structural Differences : Contains a partially unsaturated dihydropyridine ring with a carbonyl (2-oxo) and chlorine substituent.
- Reactivity : The carbonyl group facilitates hydrogen bonding, improving crystallinity. Chlorine at the 4-position allows for nucleophilic displacement reactions, unlike the inert methyl group in this compound.
- Applications: Intermediate in synthesizing amino-substituted pyridinecarbonitriles for agrochemicals .
6-(4-Methoxyphenyl)-4-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile ()
- Structural Differences : A dihydropyridine ring with a 4-methoxyphenyl substituent and oxo group.
- Physical Properties : Higher melting point due to aromatic stacking of the methoxyphenyl group. The oxo group increases polarity, enhancing solubility in alcohols.
- Applications: Potential use in photopolymer initiators due to its UV absorption properties .
Biological Activity
4-Methylpyrrolidine-3-carbonitrile is a versatile compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and applications in medicinal chemistry, supported by research findings and data.
Chemical Structure and Properties
This compound features a five-membered pyrrolidine ring with a methyl group at the 4-position and a nitrile group at the 3-position. This unique structure contributes to its reactivity and biological activity.
The compound acts primarily as an enzyme inhibitor and receptor ligand , interacting with specific molecular targets to modulate various biological processes. Its structural similarity to other biologically active molecules enhances its potential as a therapeutic agent.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties . It has been investigated for its ability to inhibit tumor growth in various cancer cell lines. For instance, studies have shown that it can induce apoptosis in ovarian cancer cells while exhibiting limited toxicity towards non-cancerous cells, suggesting a selective action against malignant cells .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity , making it a candidate for developing new antibiotics. Studies have reported its effectiveness against several bacterial strains, indicating potential applications in treating infections .
Anti-inflammatory Effects
Preliminary data suggest that this compound may possess anti-inflammatory properties . It appears to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .
Case Studies
- Anticancer Study : A study assessed the cytotoxic effects of this compound on ovarian and breast cancer cell lines. The results indicated significant cytotoxicity against ovarian cancer cells with minimal effects on healthy cardiac cells, highlighting its potential for selective cancer therapy .
- Antimicrobial Evaluation : In vitro tests were conducted to evaluate the antimicrobial efficacy of the compound against various pathogens. The results showed that it inhibited the growth of certain bacterial strains, supporting its use in antibiotic development .
Comparative Analysis
| Compound | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Moderate | Effective | Potential |
| Pyrrolidine | Low | Moderate | Low |
| Pyrrolidine-2-one | Low | Low | Moderate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
